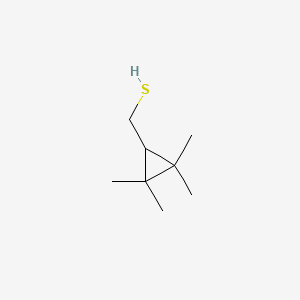
(2,2,3,3-Tetramethylcyclopropyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,3-Tetramethylcyclopropyl)methanethiol is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanethiol typically involves the reaction of a suitable cyclopropyl precursor with a thiolating agent. One common method includes the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (2,2,3,3-Tetramethylcyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2,2,3,3-Tetramethylcyclopropyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
- (2,2,3,3-Tetramethylcyclopropyl)methanone
- (2,2,3,3-Tetramethylcyclopropyl)methylamine
Comparison:
- Structural Differences: While (2,2,3,3-Tetramethylcyclopropyl)methanethiol contains a thiol group, the similar compounds have different functional groups (ketone and amine, respectively).
- Reactivity: The thiol group in this compound imparts unique reactivity compared to the ketone and amine groups in the similar compounds.
- Applications: Each compound has distinct applications based on its functional group, with this compound being particularly useful in thiol-specific reactions and processes.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3 |
InChI Key |
NUKQGKTYJKXQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
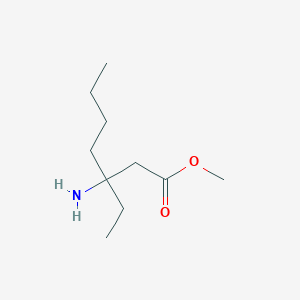

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
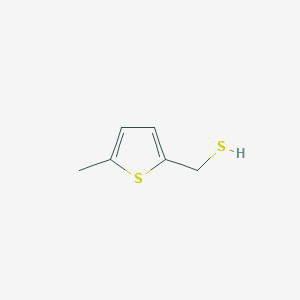

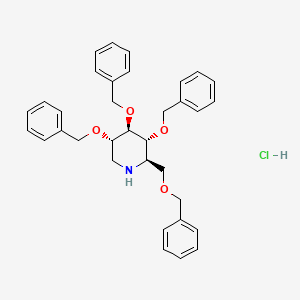
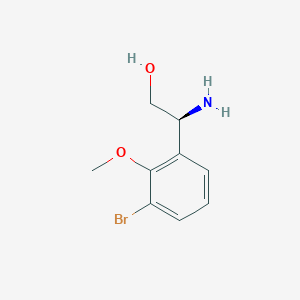
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
